molecular formula C10H12FNO2 B13052939 (R)-7-Fluoro-6-methoxychroman-4-amine

(R)-7-Fluoro-6-methoxychroman-4-amine

Cat. No.: B13052939
M. Wt: 197.21 g/mol
InChI Key: NPXIOWQKCYOJLM-MRVPVSSYSA-N
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Description

®-7-Fluoro-6-methoxychroman-4-amine is a chiral compound with a unique structure that includes a fluorine atom, a methoxy group, and an amine group attached to a chroman ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Amination: The amine group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-7-Fluoro-6-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-7-Fluoro-6-methoxychroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination, methyl iodide for methoxylation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-7-Fluoro-6-methoxychroman-4-amine, which can be further studied for their unique properties and applications.

Scientific Research Applications

®-7-Fluoro-6-methoxychroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-6-methoxychroman-4-amine: Lacks the chiral center, making it less specific in its interactions.

    7-Fluoro-6-methoxychroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications.

    7-Fluoro-6-methoxychroman-4-ol: Contains a hydroxyl group instead of an amine, affecting its reactivity and biological activity.

Uniqueness

®-7-Fluoro-6-methoxychroman-4-amine is unique due to its chiral center, which allows for specific interactions with biological targets. This specificity can lead to more targeted and effective applications in various fields of research.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(4R)-7-fluoro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

NPXIOWQKCYOJLM-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)F

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)F

Origin of Product

United States

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